Nifenalol - 7413-36-7

Nifenalol

Catalog Number: EVT-277098
CAS Number: 7413-36-7
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nifenalol is a C-nitro compound.
Source

Nifenalol is synthesized through various chemical methods, including asymmetric synthesis and enzymatic processes. The compound can be derived from precursors such as bromohydrins and nitrophenylglycols, utilizing techniques that enhance enantiomeric purity and yield.

Classification

Nifenalol falls under the category of β-adrenergic antagonists, specifically targeting β1 and β2 adrenergic receptors. It is classified as a non-selective β-blocker, which means it can affect both types of receptors, influencing cardiovascular function.

Synthesis Analysis

Methods

The synthesis of Nifenalol has been approached through several methods, including:

  1. Enantioconvergent Synthesis: This method utilizes epoxide hydrolases to convert racemic mixtures into enantiopure forms. For instance, the enzymatic hydrolysis of p-nitrostyrene oxide has been employed to produce (R)-Nifenalol with high selectivity .
  2. Diastereoselective Resolution: This technique involves resolving racemates through diastereoselective reactions, allowing for the efficient production of (R)-Nifenalol from its precursors .
  3. Chemoenzymatic Methods: A combination of chemical and enzymatic techniques has been utilized to synthesize Nifenalol, providing an effective route to achieve high enantiomeric purity .

Technical Details

The synthesis typically requires controlled conditions to optimize yields and selectivity, often involving continuous packed bed reactors for enzymatic processes. The pharmacokinetic parameters such as half-lives are also studied during synthesis to understand the compound's behavior in biological systems .

Molecular Structure Analysis

Structure

Nifenalol has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The compound's IUPAC name is (R)-N-(2-hydroxy-3-isopropylaminopropyl)-p-nitrophenol.

Data

The molecular formula of Nifenalol is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. The compound features a hydroxyl group (-OH), an isopropyl group, and a nitrophenyl moiety that are critical for its biological activity.

Chemical Reactions Analysis

Reactions

Nifenalol undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Reduction Reactions: The compound can be synthesized through the reduction of ketones using specific microbial strains or chemical reducing agents.
  2. Hydrolysis Reactions: Enzymatic hydrolysis plays a significant role in converting precursors into Nifenalol, particularly during the enantioconvergent synthesis process.

Technical Details

The reactions are often catalyzed by enzymes such as epoxide hydrolases or through chemical catalysts that facilitate the formation of desired stereoisomers while minimizing by-products.

Mechanism of Action

Process

Nifenalol functions primarily as an antagonist at β-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines like adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.

Data

The pharmacodynamics of Nifenalol indicate that it effectively lowers cardiac output and decreases myocardial oxygen demand, which is beneficial in managing conditions like hypertension and angina pectoris .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nifenalol is typically presented as a white crystalline powder.
  • Solubility: It exhibits good solubility in water and organic solvents, which aids in its formulation for pharmaceutical use.

Chemical Properties

  • Melting Point: The melting point of Nifenalol is around 140-145 °C.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Studies have shown that the stability and solubility characteristics of Nifenalol can significantly affect its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Nifenalol is predominantly used in clinical settings for:

  1. Cardiovascular Treatment: It is prescribed for managing hypertension, angina pectoris, and other heart-related conditions.
  2. Research Applications: Due to its specific action on adrenergic receptors, Nifenalol serves as a valuable tool in pharmacological research aimed at understanding cardiovascular physiology and drug interactions.
Introduction to Nifenalol: Chemical Identity and Historical Context

Definition and Classification as a β-Adrenergic Receptor Antagonist

Nifenalol (chemical name: (±)-1-(4-nitrophenyl)-2-(isopropylamino)ethanol) is a synthetic organic compound classified pharmacologically as a competitive β-adrenergic receptor antagonist [1] [5] [7]. It belongs to the aryloxypropanolamine structural class of beta-blockers, characterized by an ethanolamine side chain linked to an aromatic ring system. The molecular formula of Nifenalol is C₁₁H₁₆N₂O₃ (molecular weight: 224.26 g/mol), while its hydrochloride salt form (commonly used in research) has the molecular weight of 260.72 g/mol [1] [5] [7]. The compound features a para-nitro substitution on the phenyl ring, a structural motif that influences its electronic distribution and receptor binding affinity [5] [7].

As a non-selective beta-adrenergic antagonist, Nifenalol binds competitively to both β₁-adrenoceptors (predominantly located in cardiac tissue) and β₂-adrenoceptors (found in bronchial and vascular smooth muscle) [1] [6]. This receptor blockade inhibits catecholamine-mediated activation of adenylate cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) production and subsequent calcium influx [6] [8]. Unlike earlier beta-blockers like propranolol, Nifenalol is noted for its virtual absence of local anesthetic (membrane-stabilizing) properties, distinguishing its pharmacological profile [7].

Table 1: Fundamental Chemical and Pharmacological Properties of Nifenalol

PropertyValue/DescriptionReference
Chemical Name(±)-1-(4-Nitrophenyl)-2-(isopropylamino)ethanol [7]
Molecular Formula (base)C₁₁H₁₆N₂O₃ [5] [7]
Molecular Weight (base)224.26 g/mol [5] [7]
CAS Registry Number (base)7413-36-7 [5] [7]
Pharmacological ClassNon-selective β-adrenergic receptor antagonist [1] [6]
Primary MechanismCompetitive inhibition of catecholamine binding [6] [8]
Local Anesthetic ActivityNegligible [7]

Historical Development and Discovery Milestones

Nifenalol emerged during the second generation of beta-blocker development in the 1960s–1970s, following the introduction of the prototype non-selective antagonist propranolol [8]. It was developed as part of efforts to create beta-blockers with improved safety profiles and receptor specificity. Research on Nifenalol (also known experimentally as INPEA) demonstrated its efficacy in attenuating catecholamine-induced tachycardia and reducing cardiac workload, positioning it as a candidate for cardiovascular therapeutics [7].

Early preclinical studies revealed Nifenalol’s ability to protect against experimentally induced angina in animal models by reducing myocardial oxygen demand [7]. Subsequent clinical investigations in patients with coronary artery disease demonstrated that Nifenalol provided "good protection against angina and ischemic changes in the EKG" [7]. Notably, these studies reported minimal evident side effects at therapeutic doses, though its development was not pursued as extensively as contemporaneous beta-blockers like atenolol or metoprolol [7] [8]. Unlike many beta-blockers, Nifenalol exhibited no significant antiarrhythmic activity in clinical observations, a characteristic that distinguished it from agents like propranolol or sotalol [7].

Table 2: Historical Context of Beta-Blocker Development

GenerationTime PeriodRepresentative AgentsKey Characteristics
First1960sPropranolol, TimololNon-selective, no additional receptor actions
Second1970sNifenalol (INPEA), Metoprolol, AtenololCardioselectivity emerging; improved safety
Third1980s–presentCarvedilol, NebivololAdditional vasodilatory/α-blocking properties

Key Isomeric Profiles: Racemic Mixture vs. Enantiomer-Specific Activity

Nifenalol possesses one chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomers: R-(-)-Nifenalol and S-(+)-Nifenalol [7]. The compound is typically synthesized and administered as a racemic mixture (±)-Nifenalol [5] [7]. Stereochemical studies demonstrate significant differences in the pharmacological activity between enantiomers:

  • Levoisomer Activity: The R-(-)-enantiomer (levo-rotatory isomer) exhibits substantially greater beta-blocking activity. Experimental evidence indicates this isomer is approximately twice as potent as the racemate in blocking β-adrenergic receptors [7]. This enantioselectivity aligns with the stereospecific binding requirements of G-protein coupled adrenergic receptors, which preferentially interact with the R-configuration at the chiral center—a phenomenon observed across many beta-blockers [7].
  • Dextroisomer Inactivity: In contrast, the S-(+)-enantiomer (dextro-rotatory isomer) demonstrates negligible beta-receptor antagonism in pharmacological assays [7]. This enantiomer lacks significant affinity for β-adrenergic receptors at therapeutic concentrations.
  • Racemic Mixture Profile: The clinically studied racemic Nifenalol combines both enantiomers in equal proportions. Its overall activity is dominated by the R-(-)-enantiomer, though the presence of the inactive enantiomer contributes to the compound's pharmacokinetic and distribution properties [7].

Beyond adrenergic receptor blockade, studies have revealed that Nifenalol possesses weak inhibitory activity against tremorine and oxotremorine-induced tremors in animal models, suggesting potential interactions with central neurological pathways unrelated to beta-blockade [7]. This effect appears preserved in both racemic and isolated active enantiomer forms, though the mechanism remains incompletely characterized.

Table 3: Enantiomer-Specific Pharmacological Profiles of Nifenalol

PropertyR-(-)-Nifenalol (Levoisomer)S-(+)-Nifenalol (Dextroisomer)Racemic Mixture
β-adrenergic receptor blockadeHigh potencyNegligible activityIntermediate potency
Relative potency (vs. racemate)~2×Inactive1× (reference)
Tremor inhibitionPresent (weak)Not reportedPresent (weak)
Clinical relevancePrimary active moietyPharmacologically inactiveStandard formulation

Properties

CAS Number

7413-36-7

Product Name

Nifenalol

IUPAC Name

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3

InChI Key

UAORFCGRZIGNCI-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O

Synonyms

(±)-α-[[(1-Methylethyl)amino]methyl]-4-nitro-benzenemethanol; (±)-α-[(Isopropylamino)methyl]-p-nitro-benzyl Alcohol; α-[[(1-Methylethyl)amino]methyl]-4-nitrobenzenemethanol; (RS)-Nifenalol; (±)-1-(p-Nitrophenyl)-2-isopropylaminoethanol; (±)-INPEA; (±

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.